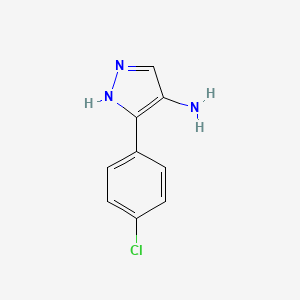

3-(4-chlorophenyl)-1H-pyrazol-4-amine

Overview

Description

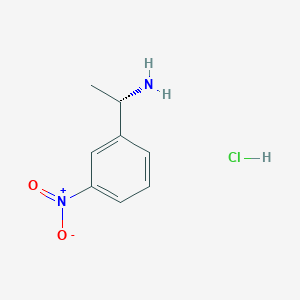

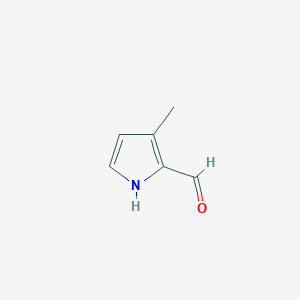

3-(4-Chlorophenyl)-1H-pyrazol-4-amine (CPCP) is a heterocyclic amine that has been widely studied in recent years due to its interesting properties and potential applications. It is a structural analog of the neurotransmitter dopamine and has been used as a model compound for studying the effects of dopamine on various biochemical and physiological processes.

Scientific Research Applications

Synthesis of New Heterocycles

An efficient synthesis method for novel heterocycles, including pyrazolo[3,4-b]pyridines, has been developed using pyrazole-5-amine derivatives and activated carbonyl groups. This process is useful for preparing N-fused heterocycles in good to excellent yields, demonstrating the compound's utility in synthesizing complex chemical structures (Ghaedi et al., 2015).

Catalyzed Amination for Isoquinolines

The palladium-catalyzed amination of 1-chloroisoquinolines using heterocyclic amines, including pyrazolyl derivatives, showcases a facile and efficient route to 3-(4-chlorophenyl)-substituted isoquinolines. This method emphasizes the compound's role in constructing heterocyclic frameworks with potential pharmacological applications (Prabakaran et al., 2010).

Asymmetric Allylic Amination

Research on asymmetric allylic amination utilizing ferrocenyl pyrazole ligands demonstrates the ability to achieve high enantioselectivity. This work underlines the importance of 3-(4-chlorophenyl)-1H-pyrazol-4-amine derivatives in stereoselective synthesis, contributing to the development of chiral molecules (Togni et al., 1996).

Novel Pyrazole Derivatives

The synthesis of novel pyrazole derivatives with antimicrobial and anticancer properties highlights another significant application. Compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibit promising biological activities, showcasing the compound's potential in medicinal chemistry (Hafez et al., 2016).

Anticancer and Antimicrobial Agents

A study on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against lung cancer cells emphasizes the therapeutic potential of 3-(4-chlorophenyl)-1H-pyrazol-4-amine derivatives. This research further supports its application in the discovery and development of new anticancer agents (Zhang et al., 2008).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as pyrazoline derivatives, have been reported to exhibit a wide range of pharmacological activities due to their confirmed biological properties . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .

Biochemical Pathways

Similar compounds, such as selenium-containing compounds, have been shown to modulate oxidative stress and inflammatory pathways . These compounds can reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .

Pharmacokinetics

Similar compounds, such as selenium-containing compounds, have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds, such as selenium-containing compounds, have been shown to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system .

Action Environment

For instance, triclocarban, a compound with a similar chlorophenyl structure, is a white powder that is insoluble in water . This property can affect its distribution and action in the environment.

properties

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSLUVMNIIJPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919482 | |

| Record name | 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-1H-pyrazol-4-amine | |

CAS RN |

91857-91-9 | |

| Record name | Pyrazole, 4-amino-5-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)